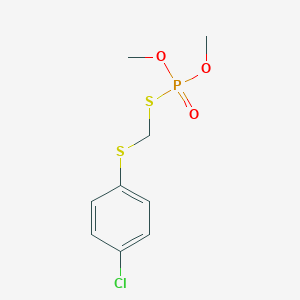

O,O-dimethyl S-(((4-chlorophenyl)thio)methyl) phosphorothioate

Vue d'ensemble

Description

O,O-dimethyl S-(((4-chlorophenyl)thio)methyl) phosphorothioate is an organophosphorus compound known for its use in various chemical and industrial applications. This compound is characterized by the presence of a phosphorothioate group, which is a phosphorus atom bonded to sulfur and oxygen atoms, and a 4-chlorophenyl group attached via a thioether linkage.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of O,O-dimethyl S-(((4-chlorophenyl)thio)methyl) phosphorothioate typically involves the reaction of O,O-dimethyl phosphorochloridothioate with 4-chlorobenzenethiol. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the thioether linkage. The reaction can be represented as follows:

O,O-dimethyl phosphorochloridothioate+4-chlorobenzenethiol→O,O-dimethyl S-(((4-chlorophenyl)thio)methyl) phosphorothioate

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Analyse Des Réactions Chimiques

Types of Reactions

O,O-dimethyl S-(((4-chlorophenyl)thio)methyl) phosphorothioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol.

Substitution: Nucleophilic substitution reactions can replace the thioether group with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Corresponding thiol.

Substitution: Various substituted phosphorothioates depending on the nucleophile used.

Applications De Recherche Scientifique

Chemical Behavior

O,O-dimethyl S-(((4-chlorophenyl)thio)methyl) phosphorothioate undergoes various chemical reactions:

- Oxidation: Can form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide.

- Reduction: Converts to corresponding thiols using reducing agents such as lithium aluminum hydride.

- Substitution: Nucleophilic substitution can replace the thioether group with other nucleophiles.

Chemistry

This compound serves as a reagent in organic synthesis and as a precursor for other organophosphorus compounds. Its unique structure allows it to participate in various chemical transformations, making it valuable for synthetic chemists.

Biology

The compound is studied for its potential effects on biological systems, particularly its role as an acetylcholinesterase inhibitor. This inhibition leads to an accumulation of acetylcholine at synapses, which can result in overstimulation of the nervous system. This mechanism is critical for understanding the neurotoxic effects associated with organophosphates.

Medicine

Research has investigated its potential use in pharmaceuticals, particularly in developing treatments for conditions related to neurotransmitter dysregulation. It serves as a model compound for studying organophosphorus toxicity and its implications for human health.

Agriculture

This compound is utilized as an insecticide and acaricide. Its efficacy against pests is attributed to its ability to inhibit acetylcholinesterase, leading to pest mortality through nervous system disruption.

Environmental Considerations

The persistence of this compound in the environment raises concerns regarding its ecological impact. Studies indicate potential mutagenic effects and the need for careful management in agricultural applications to mitigate risks to non-target organisms.

Data Table: Comparison with Similar Compounds

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| This compound | Contains chlorophenyl group | Insecticide, neurotoxin |

| O,O-Dimethyl S-methyl phosphorothioate | Lacks chlorinated aromatic group | Insecticide |

| S-(4-Chlorophenyl) O,O-dimethyl thiophosphate | Similar structure with different substituents | Insecticide |

| Demethylfenthion | Different toxicity profile | Insecticide |

Case Studies

-

Insecticidal Efficacy:

- A study demonstrated that this compound effectively controls populations of various agricultural pests, highlighting its utility in pest management strategies.

-

Toxicological Assessment:

- Research has shown that exposure to this compound can lead to significant neurotoxic effects in both insects and mammals, necessitating further investigation into its safety profile for human health and environmental impact.

-

Degradation Studies:

- Investigations into the degradation pathways of this compound revealed that it can be mineralized using ferric reagents under acidic conditions, suggesting potential methods for mitigating environmental contamination.

Mécanisme D'action

The mechanism of action of O,O-dimethyl S-(((4-chlorophenyl)thio)methyl) phosphorothioate involves the inhibition of acetylcholinesterase, an enzyme critical for nerve function. The compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine, leading to an accumulation of acetylcholine in the synaptic cleft. This results in continuous nerve signal transmission, which can cause various physiological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- O,O-dimethyl O-(4-chlorophenyl) phosphorothioate

- O,O-dimethyl S-(4-nitrophenyl) phosphorothioate

- O,O-dimethyl S-(4-methylphenyl) phosphorothioate

Uniqueness

O,O-dimethyl S-(((4-chlorophenyl)thio)methyl) phosphorothioate is unique due to its specific thioether linkage and the presence of a 4-chlorophenyl group. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Activité Biologique

O,O-dimethyl S-(((4-chlorophenyl)thio)methyl) phosphorothioate, commonly referred to as a phosphorothioate compound, has garnered attention due to its significant biological activity, particularly its role as an insecticide and acaricide. This article delves into the compound's biological mechanisms, toxicity profiles, and applications in various fields.

Chemical Structure and Properties

This compound is characterized by a phosphorothioate group, which includes phosphorus bonded to sulfur and oxygen atoms. Its structural formula can be represented as follows:

This compound's unique thioether linkage and the presence of a 4-chlorophenyl group contribute to its distinct chemical and biological properties .

The primary mechanism of action for this compound is the inhibition of acetylcholinesterase (AChE) . AChE is crucial for breaking down acetylcholine in the synaptic cleft. When this enzyme is inhibited, acetylcholine accumulates, leading to prolonged stimulation of nerve signals. This mechanism is similar to that of other organophosphates, which can result in various physiological effects including muscle spasms, respiratory failure, and potentially death in higher doses.

Insecticidal and Acaricidal Effects

This compound exhibits potent insecticidal and acaricidal properties. It has been shown to effectively target a range of pests, making it valuable in agricultural applications. The compound acts by disrupting the nervous system of insects, leading to paralysis and death .

Table 1: Biological Activity Overview

| Activity Type | Effectiveness | Target Organisms |

|---|---|---|

| Insecticide | High | Various insect species |

| Acaricide | Moderate | Mites and ticks |

| Enzyme Inhibition | Strong | Acetylcholinesterase |

Toxicological Profile

The toxicological profile of this compound indicates that it poses moderate hazards to non-target organisms, including humans. Studies have shown that exposure can lead to cholinergic symptoms due to AChE inhibition. The compound's toxicity varies based on dosage and exposure duration, necessitating careful handling in agricultural settings .

Table 2: Toxicological Data Summary

| Endpoint | Value | Reference |

|---|---|---|

| LD50 (oral, rat) | 50-200 mg/kg | FAO |

| NOAEL (non-observed adverse effect level) | 0.1 mg/kg/day | MDPI |

| Cholinesterase Inhibition (%) | Up to 90% | BenchChem |

Case Studies

- Field Trials : Field trials conducted in various agricultural settings have demonstrated the effectiveness of this compound against common pests such as aphids and spider mites. These trials reported a significant reduction in pest populations within days of application.

- Laboratory Studies : Laboratory studies have confirmed the compound's mechanism of action through assays measuring AChE activity in both insect and mammalian systems. Results indicated a strong correlation between increased acetylcholine levels and observed toxicological effects.

Propriétés

IUPAC Name |

1-chloro-4-(dimethoxyphosphorylsulfanylmethylsulfanyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClO3PS2/c1-12-14(11,13-2)16-7-15-9-5-3-8(10)4-6-9/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCIJDUZGOXCCHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(OC)SCSC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClO3PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90994040 | |

| Record name | S-{[(4-Chlorophenyl)sulfanyl]methyl} O,O-dimethyl phosphorothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90994040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7332-32-3 | |

| Record name | PO-Methyltrithion | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007332323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-{[(4-Chlorophenyl)sulfanyl]methyl} O,O-dimethyl phosphorothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90994040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.